2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide
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Overview
Description
2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide is an organic compound that features a benzodioxole moiety linked to a pyridine ring via a methoxy group and a carbohydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes.
Methoxylation: The benzodioxole is then methoxylated to introduce the methoxy group.
Coupling with Pyridine: The methoxylated benzodioxole is coupled with a pyridine derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety.
2-(1,3-Benzodioxol-5-yl)ethanol: Another compound featuring the benzodioxole ring.
3-(2H-1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one: A compound with a benzodioxole ring and a phenylpropene moiety.
Uniqueness
2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide is unique due to its combination of a benzodioxole moiety with a pyridine ring and a carbohydrazide functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
830334-28-6 |
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Molecular Formula |
C14H13N3O4 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethoxy)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C14H13N3O4/c15-17-13(18)10-2-1-5-16-14(10)19-7-9-3-4-11-12(6-9)21-8-20-11/h1-6H,7-8,15H2,(H,17,18) |
InChI Key |
VCGLGCMWVXWYBP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=C(C=CC=N3)C(=O)NN |
Origin of Product |
United States |
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